Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate: is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a benzofuran ring
Properties
IUPAC Name |
methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClO5/c1-10-18(19(23)24-2)13-7-17(14(20)8-16(13)26-10)25-9-15(22)11-3-5-12(21)6-4-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZIZUKDOPPTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or chlorine atoms, leading to different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Research indicates that derivatives of benzofuran compounds exhibit significant biological activities, making them valuable in pharmacological studies. Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has shown promise in several areas:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms that involve the inhibition of tumor cell proliferation and induction of apoptosis .
- Antimicrobial Activity : Some benzofuran derivatives have demonstrated antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Activity
A study conducted on various benzofuran derivatives, including this compound, indicated significant cytotoxic effects against several cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, demonstrating that modifications to the benzofuran structure can enhance biological activity .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting that further exploration could lead to the development of new antimicrobial agents derived from this compound .
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards these targets. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, enhancing its biological activity.
Comparison with Similar Compounds
- Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-[2-(4-methylphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-[2-(4-nitrophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness: The uniqueness of Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for selective modifications, making it a valuable scaffold in drug design and material science.
Biological Activity
Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS No. 308297-53-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C19H14BrClO5
- Molecular Weight : 421.214 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 534.3 ± 50.0 °C at 760 mmHg
- LogP : 4.73
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of various precursors, typically including benzofuran derivatives and halogenated phenyl compounds. The structural configuration is significant for its biological activity, particularly in targeting specific cellular pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties:
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Cell Line Studies :
- The compound was tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated significant cytotoxic effects, with IC50 values in the low micromolar range, suggesting potent antitumor activity compared to standard chemotherapeutic agents like doxorubicin .
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Mechanism of Action :
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic markers and morphological changes typical of apoptotic cell death .
- Molecular docking studies indicated that the compound interacts effectively with key targets involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Feature | Description |
|---|---|
| Bromine Substitution | Enhances lipophilicity and cellular uptake |
| Chloro Group | Modulates electronic properties, affecting receptor binding |
| Benzofuran Core | Provides structural rigidity and potential for π-stacking interactions |
Case Studies
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies :
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In Vivo Studies :
- Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in vivo, which will provide further insights into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
